molecular formula C14H9Cl2N5O2 B14359415 4-(2,6-Dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine CAS No. 94054-11-2

4-(2,6-Dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B14359415
CAS No.: 94054-11-2
M. Wt: 350.2 g/mol
InChI Key: YDMDMYIKWNJLER-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of dichlorophenyl and nitrophenyl groups attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable dichlorophenyl halide.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a similar nucleophilic substitution reaction using a suitable nitrophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

4-(2,6-Dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Dichlorophenyl)-1-(2-aminophenyl)-1H-1,2,3-triazol-5-amine
  • 4-(2,6-Dichlorophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazol-5-amine
  • 4-(2,6-Dichlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine

Uniqueness

4-(2,6-Dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine is unique due to the specific combination of dichlorophenyl and nitrophenyl groups attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

94054-11-2

Molecular Formula

C14H9Cl2N5O2

Molecular Weight

350.2 g/mol

IUPAC Name

5-(2,6-dichlorophenyl)-3-(2-nitrophenyl)triazol-4-amine

InChI

InChI=1S/C14H9Cl2N5O2/c15-8-4-3-5-9(16)12(8)13-14(17)20(19-18-13)10-6-1-2-7-11(10)21(22)23/h1-7H,17H2

InChI Key

YDMDMYIKWNJLER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C3=C(C=CC=C3Cl)Cl)N)[N+](=O)[O-]

Origin of Product

United States

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